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Abstract
S-adenosylmethionine (SAM) is widely recognized as the universal methyl donor in cellular

metabolism, participating in the methylation of a vast array of substrates including DNA, RNA,

proteins, and lipids.[1][2] However, another endogenous sulfonium compound, S-

methylmethionine (SMM), also plays a crucial, albeit more specialized, role as a methyl donor.

Primarily known for its abundance in plants, where it is involved in sulfur transport and

methionine homeostasis, SMM and its associated enzymatic machinery are also present in

mammals, contributing to one-carbon metabolism through the remethylation of homocysteine.

[3][4] This technical guide provides a comprehensive overview of SMM's role as a methyl

donor, detailing the core biochemical pathways, the enzymes involved, and a comparison with

SAM. It includes quantitative data, detailed experimental protocols for key assays, and

visualizations of the metabolic pathways to serve as a resource for researchers in cellular

metabolism and drug development.

Introduction to S-Methylmethionine (SMM)
S-methylmethionine, sometimes referred to as vitamin U, is a derivative of the amino acid

methionine.[5] It is biosynthesized from L-methionine and S-adenosylmethionine by the

enzyme methionine S-methyltransferase (MMT).[5] While exceptionally abundant in plants,

where it can be more plentiful than methionine itself, SMM is also found in animal tissues, albeit

at lower concentrations.[5][6] Its primary recognized function in cellular metabolism is to donate
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a methyl group to homocysteine (Hcy), thereby regenerating two molecules of methionine.[7]

This reaction is a part of the SMM cycle and contributes to the overall balance of one-carbon

metabolism.

Biochemical Pathways Involving SMM
SMM participates in distinct but interconnected metabolic cycles in plants and mammals.

The S-Methylmethionine Cycle in Plants
In plants, the SMM cycle is a key pathway for managing the pools of methionine and SAM.[8] It

serves as a mechanism for sulfur transport through the phloem and helps regulate SAM levels,

which is crucial as plants lack some of the feedback mechanisms that control SAM pools in

other eukaryotes.[8]

The two core reactions of the plant SMM cycle are:

Synthesis of SMM: Methionine S-methyltransferase (MMT) catalyzes the transfer of a methyl

group from SAM to methionine, producing SMM and S-adenosylhomocysteine (SAH).[5]

Homocysteine Remethylation: Homocysteine S-methyltransferase (HMT) uses SMM as a

methyl donor to convert homocysteine into methionine. This reaction yields two molecules of

methionine from one molecule of SMM and one of homocysteine.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 17 Tech Support

https://en.wikipedia.org/wiki/Homocysteine_S-methyltransferase
https://pmc.ncbi.nlm.nih.gov/articles/PMC3125089/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3125089/
https://experiments.springernature.com/articles/10.1007/978-1-4939-3182-8_27
https://en.wikipedia.org/wiki/Homocysteine_S-methyltransferase
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1250718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Activated Methyl Cycle

Methionine S-Adenosylmethionine
(SAM)

 MAT
 MMT

S-Methylmethionine
(SMM)

 MMT

S-Adenosylhomocysteine
(SAH)

 Methyltransferases

2x Methionine

 HMT

Homocysteine
(Hcy)

 SAHH

ATP

Methyl Acceptor Methylated
Acceptor

Click to download full resolution via product page

Fig. 1: The S-Methylmethionine (SMM) cycle in plants and its interaction with the activated
methyl cycle.

SMM-Dependent Homocysteine Remethylation in
Mammals
While a full SMM cycle with MMT activity is not established in mammals, a key enzyme,

Betaine-Homocysteine S-methyltransferase 2 (BHMT2), utilizes SMM to remethylate
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homocysteine. This provides an alternative route for homocysteine metabolism, independent of

the folate (via Methionine Synthase) and betaine (via BHMT) pathways.[3][9]

The primary reaction is:

SMM-dependent Hcy Methylation: BHMT2, an S-methylmethionine--homocysteine S-

methyltransferase, catalyzes the transfer of a methyl group from SMM to homocysteine,

producing two molecules of methionine.[3][10]
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Fig. 2: Homocysteine metabolism in mammals, highlighting the role of SMM and BHMT2.

Key Enzymes in SMM Metabolism
Methionine S-Methyltransferase (MMT)

EC Number: 2.1.1.12[11]

Function: Synthesizes SMM from methionine and SAM.[11]

Organisms: Primarily found in flowering plants.[4]

Cofactors: Requires manganese and zinc.[12]

Homocysteine S-Methyltransferase (HMT / BHMT2)
EC Number: 2.1.1.10[7]

Function: Transfers a methyl group from SMM to homocysteine to produce two molecules of

methionine.[3]

Organisms: Found in plants (as HMTs) and mammals (as BHMT2).[3][7]

Mammalian Isoform (BHMT2): Human BHMT2 is a zinc metalloenzyme that specifically uses

SMM as a methyl donor and, unlike its homolog BHMT, cannot use betaine.[3] It is

expressed primarily in the liver and kidney.[10]

Quantitative Data
Enzyme Kinetics
The kinetic parameters of human BHMT and BHMT2 highlight their distinct substrate

preferences. BHMT2 is significantly more efficient at using SMM than BHMT is.
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Enzyme Substrate Km (mM) kcat (h-1)
kcat/Km (h-
1mM-1)

Reference

Human

BHMT
Betaine 0.046 88 1913 [3]

Human

BHMT
SMM 4.6 24 5.2 [3]

Human

BHMT2
SMM 0.94 23 24.5 [3]

Human

BHMT2
Betaine N/A No Activity N/A [3]

Table 1: Comparative kinetic constants of human BHMT and BHMT2.

SMM Concentration in Biological Samples
SMM is found in high concentrations in many plant species, but its levels in animal products are

reported to be low.

Sample Type Species/Variety
SMM
Concentration
(mg/100g)

Reference

Plant Kohlrabi 81 - 110 [6]

Plant Cabbage 53 - 104 [6]

Plant Tomatoes 45 - 83 [6]

Plant Celery 38 - 78 [6]

Plant Leeks 66 - 75 [6]

Plant Raspberries 27 [6]

Animal Products Various Poor in SMM [6]

Table 2: S-Methylmethionine content in various food sources.
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SMM vs. SAM as Methyl Donors
While both SMM and SAM are sulfonium compounds capable of donating a methyl group, their

roles and efficiencies differ significantly.

Feature
S-Adenosylmethionine
(SAM)

S-Methylmethionine (SMM)

Role

Primary/Universal methyl

donor for a vast range of

substrates (DNA, RNA,

proteins, lipids).[13]

Specialized methyl donor,

primarily for homocysteine

remethylation via BHMT2.[3]

Enzyme Specificity

Utilized by hundreds of diverse

methyltransferases (e.g.,

DNMTs, PRMTs, COMT,

GNMT).[9][13][14]

Primarily utilized by HMTs in

plants and BHMT2 in

mammals. Not a substrate for

most SAM-dependent

methyltransferases.[3]

Metabolic Precursor
Synthesized from Methionine

and ATP.[13]

Synthesized from Methionine

and SAM.[5]

Regulatory Function

The SAM/SAH ratio is a critical

indicator of the cell's

"methylation potential".[13]

Contributes to methionine

homeostasis and may

indirectly influence the

SAM/SAH ratio.[15]

Inhibition Profile A weak inhibitor of BHMT2.[3]
Does not inhibit BHMT activity.

[3]

Table 3: Comparison of S-Adenosylmethionine (SAM) and S-Methylmethionine (SMM).

Experimental Protocols
Protocol: Radiochemical Assay for Methionine S-
Methyltransferase (MMT) Activity
This protocol is adapted from methods used for barley MMT and is suitable for measuring MMT

activity in plant extracts.[11] The assay measures the transfer of a radiolabeled methyl group
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from [methyl-³H]SAM to methionine to form [³H]SMM.

Materials:

Plant tissue extract (e.g., from germinating barley)

MMT Assay Buffer: 25 mM Sodium Phosphate (pH 5.8), 1 mM DTT, 100 µg/mL BSA

Substrate Solution: 10 mM L-Methionine in water

Radiolabeled Co-substrate: [methyl-³H]S-adenosylmethionine ([³H]SAM), ~10-15 Ci/mmol

Stop Solution: 10% (w/v) activated charcoal in 10% (v/v) ethanol

Scintillation cocktail and liquid scintillation counter

Procedure:

Prepare the reaction mixture on ice. For a 250 µL final volume:

125 µL 2x MMT Assay Buffer

25 µL 10 mM L-Methionine (final concentration: 1 mM)

Variable volume of plant extract (e.g., 50 µL, containing the enzyme)

Add nuclease-free water to a volume of 245 µL.

Pre-incubate the mixture at 25°C for 5 minutes.

Initiate the reaction by adding 5 µL of [methyl-³H]SAM (e.g., 0.8 mM stock) to achieve a final

concentration of ~16 µM.

Incubate at 25°C for a defined period (e.g., 30 minutes). Ensure the reaction is in the linear

range.

Stop the reaction by adding 5 mL (20 volumes) of the charcoal stop solution. The charcoal

binds unreacted [³H]SAM.
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Vortex vigorously and incubate on ice for 10 minutes.

Centrifuge at 17,000 x g for 5 minutes to pellet the charcoal.

Transfer 500 µL of the supernatant, which contains the radiolabeled [³H]SMM product, to a

scintillation vial.

Add 3 mL of scintillation cocktail, mix, and measure the radioactivity using a liquid

scintillation counter.

Calculate enzyme activity based on the specific activity of the [³H]SAM and the amount of

product formed per unit time.
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Fig. 3: Experimental workflow for the radiochemical MMT activity assay.
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Protocol: SMM-Homocysteine Methyltransferase
(BHMT2) Activity Assay
This protocol describes a method to measure BHMT2 activity by quantifying the methionine

produced using LC-MS/MS. A radiolabeling approach, similar to the one described for MMT but

using radiolabeled SMM, is also feasible.[16]

Materials:

Purified recombinant BHMT2 or tissue homogenate (e.g., from liver)

BHMT2 Assay Buffer: 50 mM HEPES-KOH (pH 7.5)

Substrate 1: L-homocysteine (prepared fresh from L-homocysteine thiolactone)

Substrate 2: S-Methyl-L-methionine chloride

Internal Standard: D3-Methionine

Stop/Precipitation Solution: Ice-cold acetone or methanol containing the internal standard.

LC-MS/MS system

Procedure:

Homocysteine Preparation: Prepare L-homocysteine by hydrolyzing L-homocysteine

thiolactone with 1 N NaOH for 5 min at room temperature, followed by neutralization with 1 M

KH₂PO₄.

Reaction Setup: In a microcentrifuge tube on ice, prepare a 50 µL reaction mixture:

5 µL 10x BHMT2 Assay Buffer

5 µL 20 mM L-homocysteine (final concentration: 2 mM)

5 µL 20 mM SMM (final concentration: 2 mM)

Add enzyme solution (e.g., 1-5 µg of purified BHMT2)
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Adjust volume to 50 µL with nuclease-free water.

Reaction: Incubate at 37°C for a defined period (e.g., 60 minutes).

Quenching: Stop the reaction by adding 200 µL of ice-cold methanol containing a known

concentration of D3-Methionine internal standard (e.g., 1 µM).

Protein Precipitation: Vortex vigorously and incubate at -20°C for 20 minutes to precipitate

proteins.

Clarification: Centrifuge at >15,000 x g for 10 minutes at 4°C.

Sample Analysis: Transfer the supernatant to an LC-MS vial. Analyze for methionine and D3-

methionine content using an appropriate LC-MS/MS method (e.g., HILIC chromatography

with MRM detection).

Methionine transition: e.g., m/z 150 -> 104

D3-Methionine transition: e.g., m/z 153 -> 107

Quantification: Quantify the amount of methionine produced by comparing its peak area to

the internal standard's peak area against a standard curve. Calculate the specific activity of

the enzyme.

Protocol: Quantification of SMM in Mammalian Plasma
by LC-MS/MS
This protocol provides a framework for the sensitive quantification of SMM in plasma, adapted

from methods for related polar metabolites like SAM and SAH.[5][17]

Materials:

EDTA plasma samples

Internal Standard (IS): Stable isotope-labeled SMM (e.g., D3-SMM) if available. If not, a

structurally similar compound not present in the matrix can be used, but a stable isotope is

strongly preferred.
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Protein Precipitation Solution: 0.1% Formic Acid in Acetonitrile, pre-chilled to -20°C.

LC-MS/MS system with a HILIC or mixed-mode column.

Procedure:

Sample Preparation:

Thaw plasma samples on ice.

In a microcentrifuge tube, combine 50 µL of plasma with 10 µL of the internal standard

solution.

Add 200 µL of ice-cold protein precipitation solution.

Vortex for 1 minute to ensure thorough mixing and protein precipitation.

Incubate at -20°C for 30 minutes.

Centrifugation: Centrifuge the samples at 16,000 x g for 15 minutes at 4°C to pellet

precipitated proteins.

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate,

avoiding the protein pellet.

Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of

nitrogen gas. Reconstitute in 100 µL of the initial mobile phase to concentrate the analyte

and ensure solvent compatibility.

LC-MS/MS Analysis:

Column: HILIC column (e.g., Amide or Z-HILIC) is suitable for retaining the polar SMM

molecule.

Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

Mobile Phase B: 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate and 0.1%

Formic Acid.
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Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually

increase the percentage of Mobile Phase A to elute SMM.

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with Multiple

Reaction Monitoring (MRM).

SMM MRM Transition:m/z 164.1 -> m/z 61.1 (corresponding to the dimethylsulfonium

fragment).

IS MRM Transition: Monitor the corresponding transition for the stable isotope-labeled

internal standard.

Quantification: Create a standard curve by spiking known concentrations of SMM and a fixed

concentration of IS into a surrogate matrix (e.g., charcoal-stripped plasma). Plot the ratio of

the analyte peak area to the IS peak area against the concentration. Calculate the

concentration of SMM in the unknown samples from this curve.

Regulation and Broader Metabolic Impact
The regulation of SMM metabolism in mammals is not as well understood as the primary one-

carbon pathways. However, studies on the related enzyme BHMT show that its expression can

be downregulated by high levels of SAM.[14][18] This suggests that BHMT2 activity might also

be modulated by the cellular methylation status to maintain metabolic homeostasis.

Dietary intake of SMM has been shown to influence glucose metabolism and hepatic gene

expression in mice, indicating that SMM can have broader metabolic effects beyond simple

homocysteine remethylation.[15] The exact mechanisms and signaling pathways involved are

an active area of research. The transport of SMM into mammalian cells is also not fully

characterized, though transporters from the Solute Carrier (SLC) family, which are responsible

for amino acid transport, are likely candidates.[19]

Conclusion
S-methylmethionine occupies a unique niche in cellular metabolism. While not a universal

methyl donor like SAM, it is the specific substrate for a dedicated homocysteine remethylation

pathway in mammals, catalyzed by BHMT2. In plants, the SMM cycle is a central hub for sulfur

transport and methionine homeostasis. For researchers in metabolic diseases, oncology, and
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nutrition, understanding the contribution of this secondary methyl donor pathway is critical. The

quantitative data and detailed protocols provided in this guide offer a foundation for further

investigation into the roles of SMM in health and disease, and for the potential development of

therapeutic strategies targeting this metabolic axis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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